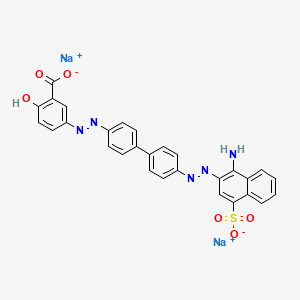
C.I. Direct Orange 8, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industrial applications, including textile dyeing and paper shading. The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and azo groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves several key steps:
Double Nitration: The process begins with the nitration of 4-(4-aminophenyl)benzenamine.
Coupling Reactions: The nitrated intermediate is first coupled with 2-hydroxybenzoic acid, followed by a second coupling with 4-aminonaphthalene-1-sulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to facilitate the coupling reactions.
Purification: The final product is purified through filtration and recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium dithionite and zinc dust are often employed in reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as iron or aluminum chloride.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Aromatic amines such as 1-amino-4-sulfonato-2-naphthyl and 4-aminobiphenyl derivatives.
科学研究应用
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for shading.
作用机制
The mechanism of action of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Complex Formation: The azo groups can chelate metal ions, facilitating their transport and interaction with biological targets.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to the modification of biological molecules.
相似化合物的比较
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate can be compared with other azo dyes such as:
Direct Orange 9: Similar in structure but differs in the position of the sulfonate group.
Direct Orange 82: Contains additional substituents on the aromatic rings, leading to different dyeing properties.
The uniqueness of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
64083-59-6 |
|---|---|
分子式 |
C29H19N5Na2O6S |
分子量 |
611.5 g/mol |
IUPAC 名称 |
disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI 键 |
RBOUZBUAZMPIJV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


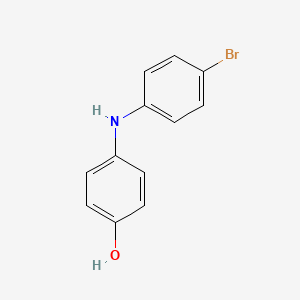
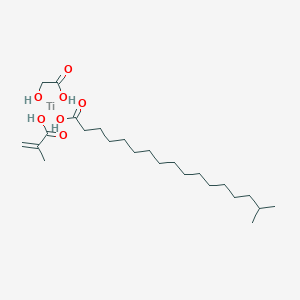
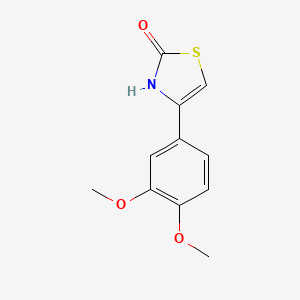
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
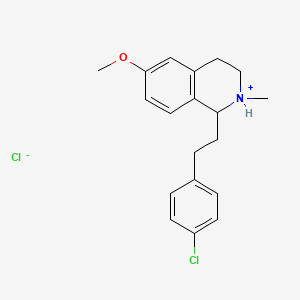
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
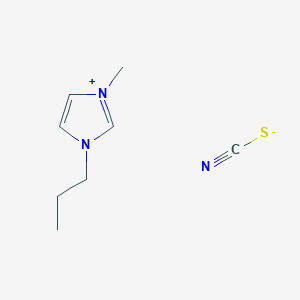
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
